molecular formula C18H19ClF3NO B4094669 2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride

2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride

Cat. No.: B4094669
M. Wt: 357.8 g/mol
InChI Key: ZEIWNJXMPUKHGF-UHFFFAOYSA-N
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Description

2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride typically involves multiple steps, including the formation of the trifluoromethylated phenoxy intermediate and its subsequent coupling with the isoquinoline derivative. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions often include the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated phenols, while reduction can produce dihydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO.ClH/c19-18(20,21)16-6-3-7-17(12-16)23-11-10-22-9-8-14-4-1-2-5-15(14)13-22;/h1-7,12H,8-11,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIWNJXMPUKHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCOC3=CC=CC(=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
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2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
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2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
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2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
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2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
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2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride

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